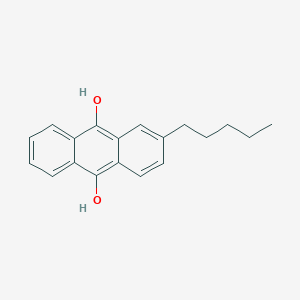
2-Pentylanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyl-9,10-anthracenediol is an organic compound with the molecular formula C19H20O2 It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions and a pentyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-9,10-anthracenediol typically involves the functionalization of anthracene. One common method is the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the hydroxylation of the resulting 2-pentylanthracene using oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of 2-Pentyl-9,10-anthracenediol may involve large-scale Friedel-Crafts alkylation followed by hydroxylation using continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of 2-pentyl-9,10-anthraquinone.
Reduction: Formation of 2-pentyl-9,10-dihydroanthracenediol.
Substitution: Formation of 2-pentyl-9,10-dihaloanthracene derivatives.
Scientific Research Applications
2-Pentyl-9,10-anthracenediol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentyl-9,10-anthracenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pentyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with lipid bilayers and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: Lacks the pentyl group and has different reactivity and applications.
2-Pentyl-9,10-anthraquinone: An oxidized form of 2-Pentyl-9,10-anthracenediol with distinct chemical properties.
2-Pentyl-9,10-dihydroanthracenediol:
Uniqueness
2-Pentyl-9,10-anthracenediol is unique due to the presence of both hydroxyl and pentyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
33190-17-9 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-pentylanthracene-9,10-diol |
InChI |
InChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3 |
InChI Key |
NWVMYWLLNWSEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















